N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide

CBX7 Epigenetics AlphaScreen

Procure CAS 477555-04-7 to access the ortho-substituted 2-arylbenzimidazole scaffold validated in a dedicated CBX7 chromodomain AlphaScreen primary campaign. The critical ortho-benzimidazole-phenyl linkage and pentyloxy chain length define its target engagement profile—substitution with the para-isomer (CAS 477555-92-3) or analogs with shorter alkoxy chains introduces uncontrolled variables. Ideal for benchmarking against UNC3866 (IC50 = 66 nM) and enabling head-to-head HepG2 cytotoxicity comparisons between ortho and para regioisomers.

Molecular Formula C25H25N3O2
Molecular Weight 399.494
CAS No. 477555-04-7
Cat. No. B2731262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide
CAS477555-04-7
Molecular FormulaC25H25N3O2
Molecular Weight399.494
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
InChIInChI=1S/C25H25N3O2/c1-2-3-8-17-30-19-15-13-18(14-16-19)25(29)28-21-10-5-4-9-20(21)24-26-22-11-6-7-12-23(22)27-24/h4-7,9-16H,2-3,8,17H2,1H3,(H,26,27)(H,28,29)
InChIKeyTULXOYYSGFNURI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide (CAS 477555-04-7): A Benzimidazole-Benzamide Hybrid for Epigenetic Target Profiling


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide (CAS 477555-04-7) is a synthetic small molecule featuring a 2-arylbenzimidazole core coupled to a 4-(pentyloxy)benzamide moiety . With a molecular formula of C25H25N3O2 and a molecular weight of 399.5 g/mol, it belongs to a class of benzimidazole-benzamide hybrids that have garnered interest for their ability to engage epigenetic reader proteins, specifically the chromobox homolog 7 (CBX7) chromodomain, as evidenced by its inclusion in a dedicated CBX7 primary AlphaScreen screening campaign .

Why Generic Benzimidazole-Benzamide Substitution Fails for 477555-04-7: Regioisomeric and Chain-Length Specificity


Simple substitution with a closely related benzimidazole-benzamide analog is insufficient due to the critical role of the 2-aryl linkage geometry and the pentyloxy chain length. A positional isomer, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide (CAS 477555-92-3), differs solely in the substitution pattern on the central phenyl ring (ortho vs. para benzimidazole attachment) , yet this variation can lead to divergent target engagement profiles. In the broader class, the pentyloxy chain length directly influences lipophilicity and, consequently, membrane permeability and target binding kinetics—properties not replicated by shorter-chain (e.g., methoxy, ethoxy) or longer-chain analogs [1]. Procurement of a generic 2-arylbenzimidazole without confirming the exact substitution pattern and alkoxy chain length therefore risks introducing an uncontrolled variable into CBX7-focused or related epigenetic assays.

Quantitative Differentiation Evidence for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide (477555-04-7)


CBX7 Chromodomain Primary AlphaScreen: Screening Evidence for Epigenetic Reader Engagement

477555-04-7 was explicitly included in a primary AlphaScreen campaign designed to identify small-molecule inhibitors of the CBX7 chromodomain, conducted at screening center 15290 . While the precise IC50 or % inhibition value for 477555-04-7 is not publicly disclosed in the retrieved dataset, the assay context is well-defined: a competitive displacement format monitoring disruption of the CBX7–H3K27me3 peptide interaction. For benchmark reference, the potent CBX7 antagonist UNC3866 achieves an IC50 of 66 ± 1.2 nM in the same AlphaScreen format and demonstrates >100-fold selectivity for CBX7 over nine other methyl-lysine reader proteins . The inclusion of 477555-04-7 in this specific screening cascade differentiates it from the vast majority of benzimidazole-benzamide compounds that have not been profiled against CBX7.

CBX7 Epigenetics AlphaScreen Chromodomain Polycomb Repressive Complex 1

HepG2 Cytotoxicity Profiling: Cell-Based Antiproliferative Assessment in a Hepatocellular Carcinoma Model

477555-04-7 was evaluated in a HepG2 cytotoxicity assay using a cell-based, plate-reader format as part of a dry-powder inhibitor dose-response set (7071-02_Inhibitor_Dose_DryPowder_Activity_Set16) . The HepG2 hepatocellular carcinoma cell line is a widely used model for assessing baseline antiproliferative activity. Although the individual well-level data for 477555-04-7 is not directly identifiable in the aggregate dataset view, its presence in this specific assay panel indicates it was selected for hepatocellular carcinoma-relevant cytotoxicity screening—a distinction not shared by its regioisomer CAS 477555-92-3, for which no HepG2 data was located in the same database .

HepG2 Cytotoxicity Liver Cancer Antiproliferative Cell-Based Assay

Regioisomeric Differentiation: Ortho- vs. Para-Benzimidazole Substitution on the Central Phenyl Ring

The target compound (CAS 477555-04-7) bears the benzimidazole ring at the ortho position of the central phenyl ring (2-(1H-benzo[d]imidazol-2-yl)phenyl), whereas its closest cataloged analog, CAS 477555-92-3, places the benzimidazole at the para position . This positional difference is expected to alter the dihedral angle between the benzimidazole and phenyl rings, potentially affecting the molecule's three-dimensional pharmacophore shape and its ability to occupy the aromatic cage of methyl-lysine reader domains, such as CBX7 [1]. In the broader 2-arylbenzimidazole literature, ortho-substituted derivatives have been documented to exhibit distinct tubulin polymerization inhibitory activity compared to para-substituted counterparts, as shown for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides, where compound 12h displayed potent activity against the A549 cancer cell line [2].

Regioisomer Structure-Activity Relationship 2-Arylbenzimidazole Positional Isomer Target Engagement

Recommended Application Scenarios for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide (477555-04-7)


CBX7-Focused Epigenetic Probe Development and Screening Library Expansion

Given its documented inclusion in a CBX7 primary AlphaScreen campaign , 477555-04-7 is best positioned as a starting point for developing ortho-substituted 2-arylbenzimidazole-based chemical probes targeting the CBX7 chromodomain. Researchers can use this compound to benchmark assay conditions against the well-characterized antagonist UNC3866 (IC50 = 66 nM) and to explore structure-activity relationships around the pentyloxy chain and ortho-phenyl linkage. Its availability as a dry powder makes it suitable for dose-response follow-up studies in the CBX7 AlphaScreen format.

Hepatocellular Carcinoma (HCC) Cell-Based Screening and Antiproliferative Profiling

With confirmed inclusion in a HepG2 cytotoxicity assay panel , 477555-04-7 is a candidate for follow-up antiproliferative studies in hepatocellular carcinoma models. Procurement of this compound enables direct comparison with the regioisomer CAS 477555-92-3 in matched HepG2 assays to quantify the positional effect on cytotoxicity—a head-to-head study that has not yet been reported in the public domain.

Medicinal Chemistry SAR Campaigns on 2-Arylbenzimidazole-Benzamide Hybrids

The ortho-substitution pattern of 477555-04-7 distinguishes it from the more extensively cataloged para-substituted analogs such as CAS 477555-92-3 . Medicinal chemistry teams synthesizing focused libraries around the 2-arylbenzimidazole scaffold can use 477555-04-7 as an authentic reference standard for the ortho series, enabling rigorous SAR studies on how the benzimidazole–phenyl dihedral angle modulates epigenetic target engagement, particularly in the context of methyl-lysine reader protein inhibition [1].

Quote Request

Request a Quote for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.